tert-Butyl sulfide
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl sulfide and related compounds involves various methods. One approach is the synthesis of p-tert-butylthiacalix[4]arene, achieved by heating a mixture of p-tert-butylphenol, elemental sulfur, and NaOH in tetraethylene glycol dimethyl ether, effectively replacing the methylene bridges with sulfide linkages (Kumagai et al., 1997). Additionally, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, forming substituted sulfonyl pyrroles (Qi et al., 2018).
Scientific Research Applications
Application 1: Antioxidant Activity of Polysulfides
- Summary of Application: Polysulfides, including tert-Butyl polysulfides, have been found to have antioxidant activity. They are produced through olefin sulfurization, where alkenes and sulfur are heated together at high temperatures. These polysulfides are added to lubricants and other petroleum-derived products as oxidation inhibitors due to their anti-wear properties .
- Methods of Application: The reactivity of the tert-butyl polysulfides as inhibitors of hydrocarbon autoxidation was evaluated in 1-hexadecene at 100 °C using the PBD-BODIPY co-autoxidation approach .
- Results or Outcomes: The study showed that the homolytic substitution mechanism responsible for the antioxidant activity also operates for tetrasulfides, but not trisulfides, disulfides or sulfides. This reactivity persists at elevated temperature (160 °C), enabling tetrasulfides to not only eclipse their 1-oxides as radical-trapping antioxidants (RTAs), but also hindered phenols and alkylated diphenylamines – the most common industrial antioxidant additives .
Application 2: Synthesis of Gold-Supported Thin Film
- Summary of Application: Di-tert-butyl disulfide, a compound related to tert-Butyl sulfide, has been used in the preparation of gold-supported thin film from symmetrical and mixed disulphide adsorbates .
- Results or Outcomes: The outcome of this application is the successful preparation of gold-supported thin film .
Application 3: LPG Refining Process
- Summary of Application: Tert-Butyl methyl sulfide is used in the refining process of Liquefied Petroleum Gas (LPG) .
- Results or Outcomes: The outcome of this application is the successful refining of LPG .
Application 4: Synthesis of N-Heterocycles via Sulfinimines
- Summary of Application: Tert-butanesulfinamide, a compound related to tert-Butyl sulfide, has been used in the synthesis of N-heterocycles via sulfinimines .
- Methods of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
- Results or Outcomes: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Application 5: Synthesis of Tert-Butyl Ethyl Sulfide
- Summary of Application: Tert-Butyl ethyl sulfide is a chemical compound with the formula C6H14S. It is used in various chemical reactions and has potential applications in the synthesis of other chemical compounds .
- Results or Outcomes: The outcome of this application is the successful synthesis of Tert-Butyl ethyl sulfide .
Application 6: Synthesis of Chiral Sulfinamides
- Summary of Application: Chiral sulfinamides, such as tert-butanesulfinamide, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
- Methods of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
- Results or Outcomes: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Safety And Hazards
Future Directions
Future research directions could involve exploring new synthesis methods for tert-Butyl sulfide and its derivatives. For instance, Lewis base catalysis has been used to promote nucleophilic substitutions, which could potentially be applied to the synthesis of tert-Butyl sulfide . Additionally, the use of tert-Butyl sulfoxides as starting points for the synthesis of sulfinyl compounds could be further explored .
properties
IUPAC Name |
2-tert-butylsulfanyl-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-7(2,3)9-8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMBCRKRCIMQLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021887 | |
Record name | Di-tert-butyl sulphide | |
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Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS] | |
Record name | Di-tert-butyl sulfide | |
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Product Name |
tert-Butyl sulfide | |
CAS RN |
107-47-1 | |
Record name | tert-Butyl sulfide | |
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Record name | Propane, 2,2'-thiobis(2-methyl- | |
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Record name | tert-Butyl sulfide | |
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Record name | Propane, 2,2'-thiobis[2-methyl- | |
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Record name | Di-tert-butyl sulphide | |
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Record name | Di-tert-butyl sulphide | |
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Record name | tert-Butyl sulfide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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